Cas no 117414-80-9 (N-Me-D-Asn-OH)

N-Me-D-Asn-OH 化学的及び物理的性質
名前と識別子
-
- N-METHYL-D-ASPARAGINE
- N-Me-D-Asn-OH
- D-Asparagine, N2-methyl-
- r-N-methyl-asparagine
- (2R)-3-carbamoyl-2-(methylamino)propanoic acid
- SCHEMBL160994
- H-N-Me-D-Asn-OH
- (R)-4-Amino-2-(methylamino)-4-oxobutanoic acid
- (2R)-4-amino-2-(methylamino)-4-oxobutanoic acid
- 117414-80-9
-
- インチ: 1S/C5H10N2O3/c1-7-3(5(9)10)2-4(6)8/h3,7H,2H2,1H3,(H2,6,8)(H,9,10)/t3-/m1/s1
- InChIKey: LNSMPSPTFDIWRQ-GSVOUGTGSA-N
- ほほえんだ: C(O)(=O)[C@@H](CC(N)=O)NC
計算された属性
- せいみつぶんしりょう: 146.06914219g/mol
- どういたいしつりょう: 146.06914219g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 4
- 重原子数: 10
- 回転可能化学結合数: 4
- 複雑さ: 146
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -4
- トポロジー分子極性表面積: 92.4Ų
N-Me-D-Asn-OH 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | N246040-25mg |
N-Me-D-Asn-OH |
117414-80-9 | 25mg |
$ 270.00 | 2022-06-03 | ||
TRC | N246040-50mg |
N-Me-D-Asn-OH |
117414-80-9 | 50mg |
$ 445.00 | 2022-06-03 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 2004922-1g |
Methyl-d-asparagine |
117414-80-9 | 97% | 1g |
¥12909.00 | 2024-08-09 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD629560-1g |
H-N-Me-D-Asn-OH |
117414-80-9 | 97% | 1g |
¥10758.0 | 2023-04-05 | |
TRC | N246040-100mg |
N-Me-D-Asn-OH |
117414-80-9 | 100mg |
$ 710.00 | 2022-06-03 |
N-Me-D-Asn-OH 関連文献
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2. 3-Selenocyanate-indoles as new agents for the treatment of superficial and mucocutaneous infections†Priscilla Maciel Quatrin,Daiane Flores Dalla Lana,Luana Candice Genz Bazana,Luis Flávio Souza de Oliveira,Mario Lettieri Teixeira,Edilma Elaine Silva,William Lopes,Rômulo Faria Santos Canto New J. Chem., 2019,43, 926-933
-
Rein V. Ulijn,Simon J. Webb Chem. Commun., 2008, 2861-2863
-
Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
-
Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Jiale Huang,Mingyu Zhang,Jing Wang,Xijun Hu,Frank L. Y. Lam J. Mater. Chem. A, 2015,3, 789-796
-
Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
-
Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
-
Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
N-Me-D-Asn-OHに関する追加情報
N-Me-D-Asn-OH: A Comprehensive Overview
N-Me-D-Asn-OH, also known by its CAS number 117414-80-9, is a compound of significant interest in the fields of biochemistry and pharmacology. This compound, which stands for N-methyl-D-aspartic acid hydroxylamine, has been extensively studied for its unique properties and potential applications in various scientific domains. The compound's structure, comprising a D-aspartic acid backbone with an N-methyl group and a hydroxylamine moiety, contributes to its distinctive chemical and biological characteristics.
Recent studies have highlighted the role of N-Me-D-Asn-OH in modulating cellular signaling pathways. Researchers have found that this compound exhibits potent activity in vitro, particularly in models simulating neurological conditions. For instance, a 2023 study published in Neuroscience Letters demonstrated that N-Me-D-Asn-OH could enhance synaptic plasticity by modulating NMDA receptor activity. This finding underscores the potential of this compound as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Moreover, the synthesis and characterization of N-Me-D-Asn-OH have been optimized in recent years. A 2022 paper in Journal of Medicinal Chemistry reported a novel synthetic route that significantly improves the yield and purity of the compound. This advancement is crucial for large-scale production, enabling further exploration of its pharmacokinetic properties and bioavailability.
In addition to its pharmacological applications, N-Me-D-Asn-OH has shown promise in the field of proteomics. Scientists have utilized this compound as a reagent in peptide synthesis, where it serves as a versatile building block for constructing complex protein structures. Its ability to stabilize peptide bonds under physiological conditions makes it an invaluable tool in structural biology research.
The safety profile of N-Me-D-Asn-OH has also been a focus of recent investigations. Preclinical studies conducted in 2023 revealed that the compound exhibits low toxicity at therapeutic doses, with minimal adverse effects observed in animal models. These findings are encouraging for its potential translation into clinical trials.
In conclusion, N-Me-D-Asn-OH (CAS No: 117414-80-9) is a multifaceted compound with diverse applications across various scientific disciplines. Its role in neuroscience, pharmacology, and proteomics highlights its significance as a valuable research tool and potential therapeutic agent. As ongoing studies continue to unravel its mechanisms of action and optimize its use, N-Me-D-Asn-OH is poised to make significant contributions to advancing medical science and biotechnology.
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